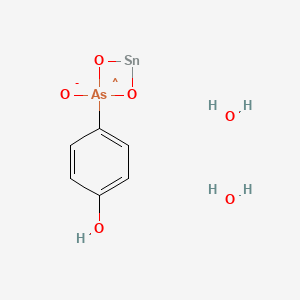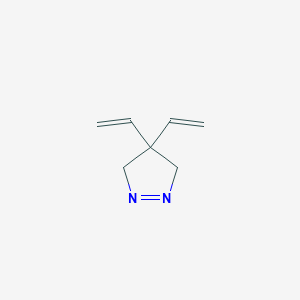
4,4-Diethenyl-4,5-dihydro-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethenyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds or their analogs. This reaction can be carried out under mild conditions, often using a catalyst to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to streamline the synthesis and reduce costs. These methods are designed to be efficient and environmentally friendly, often employing green solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitutions at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles with diverse functional groups.
Aplicaciones Científicas De Investigación
4,4-Diethenyl-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Pyrazole: A basic structure with two nitrogen atoms in the ring.
Pyrazoline: A reduced form of pyrazole with a single double bond.
Indazole: A benzo-fused derivative of pyrazole with additional biological activities.
Uniqueness: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propiedades
Número CAS |
63480-73-9 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
4,4-bis(ethenyl)-3,5-dihydropyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2)5-8-9-6-7/h3-4H,1-2,5-6H2 |
Clave InChI |
FJEXVWJTGIJWBT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CN=NC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


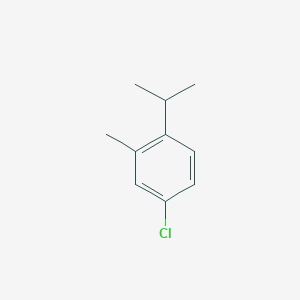

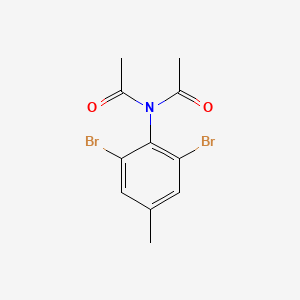
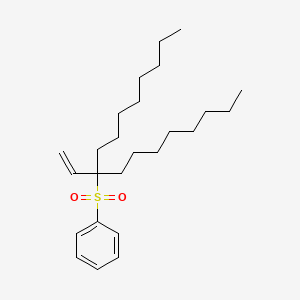
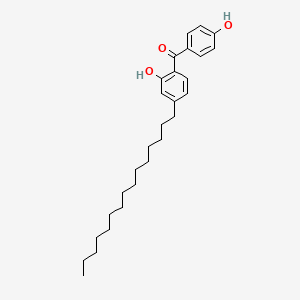
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
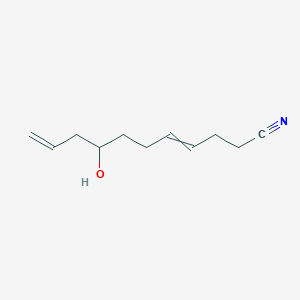
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)

